molecular formula C9H18N2 B11755160 2-Methyl-2,6-diazaspiro[4.5]decane

2-Methyl-2,6-diazaspiro[4.5]decane

Cat. No.: B11755160
M. Wt: 154.25 g/mol
InChI Key: OQCQPSOJCPSORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazaspiro[4.5]decane (CAS: 1153767-99-7) is a bicyclic amine featuring a spirocyclic scaffold with nitrogen atoms at positions 2 and 6 and a methyl substituent at position 2. Its molecular formula is C₉H₁₈N₂ (MW: 154.25 g/mol), distinguishing it from simpler diazaspiro analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spiro structure.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The spiro structure can be modified through coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can introduce aryl or alkyl groups, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives of the compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the downstream signaling that leads to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Unsubstituted Analogs

  • 2,6-Diazaspiro[4.5]decane (CAS: 35731-28-3):
    • Molecular formula: C₈H₁₆N₂ (MW: 140.23 g/mol).
    • Lacks the methyl group, resulting in reduced steric hindrance and lower lipophilicity (clogP ≈ 0.5 vs. 1.2 for the methylated derivative) .

Positional Isomers

  • 6-Methyl-2,6-diazaspiro[4.5]decane (CAS: 2140316-58-9):
    • Differs in methyl substitution at position 6 instead of 2.
    • Altered electronic environment may influence reactivity in alkylation or acylation reactions .

Heteroatom-Modified Analogs

  • 1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 1548239-15-1):
    • Replaces two nitrogen atoms with oxygen (dioxa structure).
    • Reduced basicity (pKa ~5.5 vs. ~9.2 for diaza analogs) and liquid state at room temperature (vs. solid salts of diaza derivatives) .

Functionalized Derivatives

Diketopiperazine Derivatives

  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 6-phenyl variant, CAS: N/A):
    • Incorporates diketopiperazine rings, enhancing hydrogen-bonding capacity.
    • Higher melting points (73–162°C) due to crystallinity, compared to the oily or hydrochloride salt forms of 2-methyl-2,6-diazaspiro[4.5]decane .

Protected Derivatives

  • 6-Boc-2,6-diazaspiro[4.5]decane (CAS: 960294-16-0):
    • Features a tert-butoxycarbonyl (Boc) protecting group.
    • Increased molecular weight (257.21 g/mol) and improved stability in acidic conditions compared to the unprotected methylated analog .

Comparison with Other Diazaspiro Syntheses

  • Diketopiperazine Derivatives (e.g., 5a–f in ):
    • Synthesized via refluxing carboxylic acids with ethylenediamine in dioxane/HCl, yielding crystalline products (50–85% yields) .
  • Spiroisoxazolines (e.g., YA2 in ):
    • Utilize [3+2] cycloaddition strategies, differing significantly from the alkylation approaches used for this compound .

Physicochemical and Pharmacological Properties

Physical Properties

Compound Molecular Weight (g/mol) Physical State Melting Point (°C)
This compound 154.25 Hydrochloride salt Not reported
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 286.31 White solid 73–74
1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane 157.21 Liquid N/A

Pharmacological Potential

  • This compound: Limited direct data, but structural analogs like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 1174020-64-4) show neuroprotective and anticancer activity in vitro .
  • Spiroisoxazolines (e.g., YA2): Exhibit moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 μM), suggesting the spirocyclic scaffold’s broader therapeutic relevance .

Biological Activity

2-Methyl-2,6-diazaspiro[4.5]decane is a heterocyclic compound notable for its unique spiro structure, where two rings are interconnected through a single carbon atom. The presence of nitrogen atoms in its structure enhances its potential biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

  • Anticonvulsant Activity : Studies have shown that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. For instance, certain 6-aryl-9-substituted diazaspiro compounds demonstrated ED50 values significantly lower than established anticonvulsants like Phenobarbital and Ethosuximide, indicating their potential as new anticonvulsant agents .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been studied as a potential inhibitor of prolyl hydroxylase domain enzymes, which are targets for treating anemia and ischemia-related diseases .

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study involving the synthesis of new diazaspiro derivatives, compound 6g exhibited an ED50 of 0.0043 mmol/kg in the scPTZ screen, outperforming traditional anticonvulsants . This suggests that modifications to the diazaspiro structure can enhance anticonvulsant efficacy.
  • Selectivity in Enzyme Inhibition : Research on spiro[4.5]decanones revealed their potential as selective inhibitors for 2OG-dependent enzymes. Crystallographic studies highlighted the importance of structural features in determining the selectivity and potency of these compounds against specific enzyme targets .
  • Comparative Analysis : A comparison with similar compounds such as 2,8-diazaspiro[4.5]decane and 1,3-diazaspiro[4.5]decane showed that structural variations significantly influence biological activity. The unique nitrogen positioning in this compound contributes to its distinct reactivity and biological properties.

Data Table: Biological Activity Comparison

CompoundED50 (mmol/kg)Reference Drug Comparison
This compoundTBDTBD
Compound 6g0.0043Phenobarbital (0.06), Ethosuximide (0.92)
Compound 6e0.019Diphenylhydantoin (0.034)

Q & A

Basic Research Questions

Q. How can synthesis conditions for 2-Methyl-2,6-diazaspiro[4.5]decane be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol, dichloromethane) and controlled temperatures to stabilize intermediates. Key steps include:

  • Michael Addition : Initiate spirocycle formation under inert conditions .
  • Hydrogenation : Reduce unsaturated bonds using catalysts like Pd/C in ethanol .
  • Ring Closure : Achieve spirocyclic integrity via acid- or base-mediated cyclization .
    Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm spirocyclic structure and substituent positions. IR identifies functional groups (e.g., amine stretches) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC with gradient elution (e.g., acetonitrile/water) assesses purity and detects impurities .

Q. How is the biological activity of this compound evaluated in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion (e.g., Müller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Dissolve the compound in ethanol or petroleum ether and measure inhibition zones .
  • Enzyme Inhibition Studies : Employ fluorescence-based assays to quantify interactions with targets like RIPK1 or other kinases .

Advanced Research Questions

Q. How can factorial design be applied to study the reactivity of this compound?

  • Methodological Answer :

  • Variable Selection : Test factors like temperature, solvent polarity, and catalyst loading.
  • Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., yield, enantiomeric excess) using a central composite design .
  • Data Analysis : Apply ANOVA to identify significant interactions and generate predictive models .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Methodological Answer :

  • Cross-Validation : Repeat experiments under standardized conditions and compare results across multiple techniques (e.g., NMR, X-ray crystallography) .
  • Byproduct Analysis : Use LC-MS to identify side products from competing reaction pathways .
  • Theoretical Modeling : Perform DFT calculations to predict spectral profiles or docking simulations to explain bioactivity discrepancies .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with kinase domains .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., water, lipid bilayers) using GROMACS .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to refine reaction pathways or predict toxicity .

Q. What safety protocols are critical during large-scale synthesis of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and avoid environmental discharge .

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-5-9(8-11)4-2-3-6-10-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCQPSOJCPSORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.